tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a cyano group, and an oxirane (epoxide) group
Preparation Methods
The synthesis of tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The oxirane group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate involves its interaction with various molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyano group can also participate in interactions with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate include:
tert-Butyl 4-cyano-4-[(tosyloxy)methyl]piperidine-1-carboxylate: Similar structure but with a tosyloxy group instead of an oxirane group.
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate: Lacks the oxirane group.
tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.
These compounds share some structural similarities but differ in their functional groups, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C14H22N2O3 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-(oxiran-2-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-13(2,3)19-12(17)16-6-4-14(10-15,5-7-16)8-11-9-18-11/h11H,4-9H2,1-3H3 |
InChI Key |
CFRSVKNASJTVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CO2)C#N |
Origin of Product |
United States |
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